molecular formula C7H13BrO2 B6251181 methyl 5-bromo-4-methylpentanoate CAS No. 90321-90-7

methyl 5-bromo-4-methylpentanoate

Cat. No.: B6251181
CAS No.: 90321-90-7
M. Wt: 209.08 g/mol
InChI Key: BSPOOZOFDFOBNM-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylpentanoate (IUPAC name: this compound) is a brominated ester with the molecular formula C₈H₁₃BrO₂. Its structure comprises a pentanoate backbone substituted with a bromine atom at the fifth carbon and a methyl group at the fourth carbon, esterified with a methyl group (Fig. 1). This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals due to its reactive bromine substituent and steric profile.

Properties

CAS No.

90321-90-7

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

methyl 5-bromo-4-methylpentanoate

InChI

InChI=1S/C7H13BrO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

BSPOOZOFDFOBNM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 4-methylpentanoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions with a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Various substituted pentanoates depending on the nucleophile used.

    Reduction: 5-bromo-4-methylpentanol.

    Hydrolysis: 5-bromo-4-methylpentanoic acid and methanol.

Scientific Research Applications

Methyl 5-bromo-4-methylpentanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-methylpentanoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs:

Methyl 5-chloro-4-methylpentanoate (Cl instead of Br).

Methyl 5-bromovalerate (linear chain without methyl branching).

Table 1: Structural and Electronic Comparisons
Compound Halogen Branching (Position) Molecular Weight (g/mol) Electrophilicity (Relative)
Methyl 5-bromo-4-methylpentanoate Br 4-CH₃ 223.09 High
Methyl 5-chloro-4-methylpentanoate Cl 4-CH₃ 178.63 Moderate
Methyl 4-methylpentanoate None 4-CH₃ 144.17 Low
Methyl 5-bromovalerate Br None 209.03 High

Key Observations :

  • Bromine’s higher electronegativity and polarizability enhance electrophilicity compared to chlorine.
  • The 4-methyl group introduces steric hindrance, reducing reactivity in crowded environments (e.g., bulky nucleophiles).

Physical and Chemical Properties

Table 2: Physicochemical Properties
Compound Boiling Point (°C, est.) Water Solubility (mg/L) LogP (Predicted)
This compound ~200 <100 2.8
Methyl 5-chloro-4-methylpentanoate ~185 <200 1.9
Methyl 4-methylpentanoate ~160 ~500 1.2
Methyl 5-bromovalerate ~195 <150 2.5

Notes:

  • Bromine increases molecular weight and reduces water solubility compared to non-halogenated analogs.
  • Branching (4-CH₃) marginally elevates boiling points due to reduced molecular symmetry.

Methods for Comparative Analysis

  • Spectroscopic Techniques : NMR and IR differentiate branching and halogen effects (e.g., C-Br stretch at ~550 cm⁻¹).
  • Computational Similarity Metrics : Tanimoto coefficients (>0.85 for structural analogs) confirm high similarity in virtual screening, aligning with the "similar property principle" for bioactivity.

Biological Activity

Methyl 5-bromo-4-methylpentanoate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, emphasizing its role as a protein kinase inhibitor and its implications in cancer treatment.

Synthesis

The synthesis of this compound involves several chemical reactions that typically utilize various solvents and reagents. The process often includes the use of brominating agents and alkylating agents under controlled conditions to ensure high yield and purity. Detailed methodologies can be found in patent literature, which outlines specific reaction conditions such as temperature and duration .

Biological Activity

This compound exhibits significant biological activity, particularly as a protein kinase inhibitor . Protein kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth. The compound's mechanism of action largely revolves around modulating cell cycle control, which is vital for cancer therapy.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. For example, IC50 values reported for related compounds suggest a promising efficacy against pancreatic carcinoma cells .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Pancreatic Cancer :
    • Cell Lines : BxPC-3 and Panc-1.
    • Results : The compound exhibited IC50 values of 0.051 µM against BxPC-3 and 0.066 µM against Panc-1, indicating strong antiproliferative activity compared to normal fibroblast cell lines (IC50 = 0.36 µM) .
  • Mechanistic Insights :
    • The mechanism of action appears to involve DNA intercalation, which disrupts the replication process in cancer cells. This property is attributed to the compound's structural features that facilitate interaction with nucleic acids .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundIC50 (µM)Target Cell LineMechanism of Action
This compound0.051BxPC-3DNA intercalation
JQ-1<0.1Various cancer linesBRD inhibition
Doxorubicin0.5Panc-1Topoisomerase inhibition

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